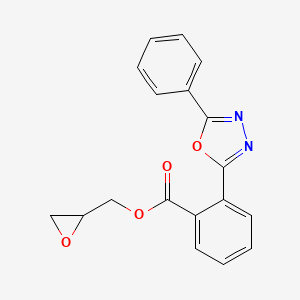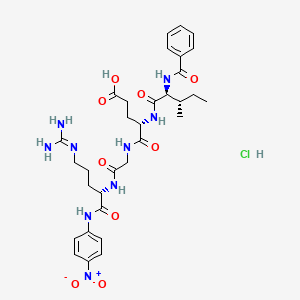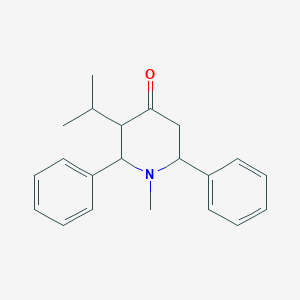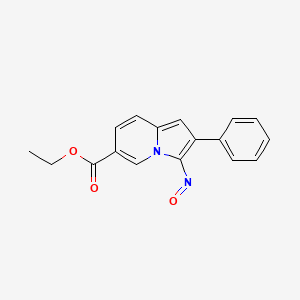![molecular formula C15H19Br2NO2 B14611805 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 58707-04-3](/img/structure/B14611805.png)
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H18Br2N2 This compound is characterized by the presence of two bromine atoms, a cyclohexylmethyl group, and an amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid typically involves multiple steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Aminomethylation: The brominated benzoic acid is then subjected to aminomethylation. This involves the reaction with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydroxide (NaOH), to introduce the cyclohexylmethylamino group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-6-{[(methyl)amino]methyl}benzoic acid: Similar structure but lacks the cyclohexyl group.
2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid: Chlorine atoms replace bromine atoms.
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline: Aniline group instead of benzoic acid.
Uniqueness
2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group
Propiedades
Número CAS |
58707-04-3 |
|---|---|
Fórmula molecular |
C15H19Br2NO2 |
Peso molecular |
405.12 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(cyclohexylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H19Br2NO2/c16-12-6-11(14(15(19)20)13(17)7-12)9-18-8-10-4-2-1-3-5-10/h6-7,10,18H,1-5,8-9H2,(H,19,20) |
Clave InChI |
MDHAHSVDRAOSAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)




![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



